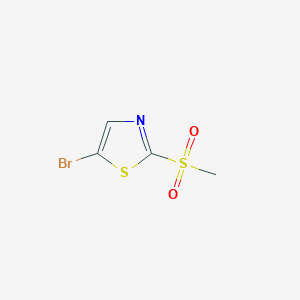

5-Bromo-2-(methylsulfonyl)thiazole

Description

Significance of Heterocyclic Compounds in Medicinal and Synthetic Chemistry

Heterocyclic compounds are integral to the processes of life; they form the core structures of essential biomolecules like DNA, hemoglobin, and various vitamins. ijnrd.org In the realm of medicine, it is estimated that a vast majority of all drugs contain at least one heterocyclic ring. ijnrd.org This prevalence is due to their versatile molecular frameworks which can be finely tuned to interact with specific biological targets such as enzymes and receptors. rroij.comnumberanalytics.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic and steric properties, influencing factors like solubility, reactivity, and the ability to form crucial interactions with biological macromolecules. rroij.comnumberanalytics.com

These compounds are central to drug discovery and development, serving as foundational scaffolds for a wide array of therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory agents. ijprajournal.comnumberanalytics.com Medicinal chemists utilize these scaffolds in lead optimization, systematically modifying them to enhance pharmacological properties and minimize adverse effects. rroij.com The structural variety within heterocyclic chemistry provides a robust platform for developing novel drugs that can address challenges like drug resistance. rroij.com

The thiazole (B1198619) ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a key structural component in numerous biologically active molecules. eurekaselect.comtandfonline.combritannica.com This scaffold is present in natural products, such as Vitamin B1 (thiamine), and is a crucial part of the structure of widely used medicines like penicillin. eurekaselect.compharmatutor.org The versatility of the thiazole nucleus is demonstrated by its presence in over 18 FDA-approved drugs. nih.gov

Thiazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. nih.govnih.gov For instance, compounds containing the thiazole moiety are used in the treatment of bacterial infections, HIV, and various types of cancer. eurekaselect.comnih.gov The ability to modify the thiazole ring at various positions allows for the generation of new compounds with improved potency and better safety profiles, making it a continued focus of research to combat issues like increasing drug resistance. nih.govresearchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold

| Drug Name | Therapeutic Area |

| Ritonavir | Antiretroviral |

| Sulfathiazole | Antibacterial |

| Meloxicam | Anti-inflammatory |

| Dasatinib | Anticancer |

| Ravuconazole | Antifungal |

| Tiazofurin | Anticancer |

This table is based on information from multiple sources. eurekaselect.combohrium.comgrafiati.com

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The thiazole ring is considered an excellent pharmacophore nucleus because of its structural features and diverse pharmaceutical applications. nih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding, and its specific geometry make it a privileged structure in drug design. rroij.comnih.gov

The thiazole moiety is a key component in the development of new therapeutic agents because it can be readily modified to create libraries of compounds for screening. nih.gov This allows researchers to systematically explore the structure-activity relationships of thiazole-containing molecules to identify new lead compounds for a wide range of diseases. nih.gov The ring's inherent biological activity and its role as a versatile synthetic building block have solidified its importance in medicinal chemistry. tandfonline.combohrium.com

Overview of the Thiazole Ring System

Thiazole, with the chemical formula C₃H₃NS, is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom at positions 1 and 3, respectively. pharmatutor.orgwikipedia.org It is a pale yellow liquid with a pyridine-like odor. pharmatutor.orgwikipedia.org The thiazole ring is isomeric with isothiazole, where the nitrogen and sulfur atoms have different relative positions. numberanalytics.com The presence and arrangement of these two different heteroatoms give the thiazole ring its unique chemical and physical properties. numberanalytics.com

Thiazoles are aromatic compounds. wikipedia.orgnumberanalytics.com Their aromaticity arises from the delocalization of six π-electrons within the five-membered ring, which satisfies Hückel's rule. pharmatutor.orgnih.gov This electron delocalization contributes to the stability of the thiazole ring. numberanalytics.com The aromatic character is supported by ¹H NMR spectroscopy, which shows chemical shifts for the ring protons in the range of 7.27 to 8.77 ppm, indicating a significant diamagnetic ring current. wikipedia.orgnih.gov

The nitrogen atom in the thiazole ring is basic, although it is less basic than in pyridine (B92270) due to the electron-withdrawing effect of the adjacent sulfur atom. numberanalytics.com The π-electron density calculations indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. wikipedia.orgnih.gov Conversely, the C2 proton is the most acidic and susceptible to deprotonation by a strong base. wikipedia.org

The reactivity of the thiazole ring is influenced by its aromaticity and the presence of the nitrogen and sulfur heteroatoms. numberanalytics.com Thiazoles can undergo various reactions, including electrophilic and nucleophilic substitutions, with the specific outcome depending on the reaction conditions and the substituents present on the ring. numberanalytics.com

As with other aromatic systems, thiazoles can undergo electrophilic aromatic substitution (EAS). youtube.com Due to the electronic properties of the ring, these reactions show a distinct regioselectivity. The attack of an electrophile is favored at the C5 position, which has the highest electron density. wikipedia.orgnih.gov If the C5 position is blocked, substitution may occur at the C4 position. The C2 position is generally the least reactive towards electrophiles. The stability of the intermediate carbocation (sigma complex) formed during the reaction determines the position of substitution; attack at C5 leads to a more stable intermediate with three resonance structures. youtube.com

An In-depth Look at 5-Bromo-2-(methylsulfonyl)thiazole in Chemical Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal and materials chemistry. chemicalbook.comnih.gov Its unique aromatic and electronic properties make it a versatile scaffold in the synthesis of a wide array of functional molecules. nih.gov The thiazole ring is present in numerous natural products, including thiamine (B1217682) (Vitamin B1), and forms the core of many FDA-approved drugs. chemicalbook.comnih.gov The reactivity of the thiazole ring allows for various chemical modifications, making it a privileged structure in drug discovery and development. nih.govnumberanalytics.com

Reactivity of the Thiazole Ring

The chemical behavior of the thiazole ring is characterized by a balance of electrophilic and nucleophilic reactions. The C5 position is generally favored for electrophilic attack, while the C2 position is more susceptible to nucleophilic substitution due to its electron-deficient nature. chemicalbook.compharmaguideline.com

Nucleophilic Substitution Reactions on the Thiazole Ring

Nucleophilic substitution reactions are a key method for functionalizing the thiazole ring. These reactions typically require the presence of a good leaving group on the ring. numberanalytics.com The C2 position is particularly reactive towards nucleophiles. pharmaguideline.com Halogen atoms at the C2, C4, or C5 positions can be displaced by a variety of nucleophiles. pharmaguideline.com The presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack. Metal-catalyzed reactions can also facilitate nucleophilic substitutions on the thiazole ring. numberanalytics.com

Cycloaddition and Other Reactions

Thiazoles can participate in cycloaddition reactions, providing a pathway to more complex fused heterocyclic systems. For instance, thiazolium azomethine ylides can undergo [3+2] cycloaddition reactions with alkynes to form pyrrolo[2,1-b]thiazoles. acs.orgnih.gov These reactions are valuable for creating diverse compound libraries for screening purposes. nih.gov Additionally, thiazole carbene-derived 1,3-dipoles can react with alkenes and alkynes in [3+2] cycloaddition reactions to construct dihydroselenophenes and selenopheno[2,3-b]pyrazines. nih.gov Asymmetric [3+2] cycloaddition reactions of thiazolium salts have also been developed to produce enantioenriched hydropyrrolo-thiazoles. rsc.org

Specific Focus on this compound

General Overview and Research Relevance

This compound is a substituted thiazole derivative that has garnered interest in chemical research. Its structure features a bromine atom at the 5-position and a methylsulfonyl group at the 2-position. The bromine atom acts as a versatile handle for further chemical modifications, particularly through cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of the methylsulfonyl group at the C2 position enhances the reactivity of the thiazole ring, making it a valuable intermediate in organic synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1158994-67-2 |

| Molecular Formula | C4H4BrNO2S2 |

| Molecular Weight | 242.12 g/mol |

| IUPAC Name | 5-bromo-2-(methylsulfonyl)-1,3-thiazole |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(S1)Br |

| InChI Key | JUHKPXAINSIVLC-UHFFFAOYSA-N |

Current Status in Academic and Industrial Research

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Research has shown that thiazole derivatives containing a methylsulfonyl group can exhibit biological activity, such as carbonic anhydrase inhibition. nih.govresearchgate.net The combination of the reactive bromine atom and the activating methylsulfonyl group makes this compound a strategic starting material for creating libraries of novel compounds for high-throughput screening.

In an industrial context, this compound is available from various chemical suppliers, indicating its use in research and development. sigmaaldrich.comchiralen.comsynhet.com Its presence in patent literature, often as an intermediate in the synthesis of proprietary compounds, further underscores its relevance in applied chemical research. chiralen.com For example, it has been cited in patents related to the development of PI3K inhibitors and herbicides. chiralen.com The synthesis of derivatives often involves substitution of the bromine atom via Suzuki or other cross-coupling reactions to introduce diverse functionalities.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHKPXAINSIVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Thiazole (B1198619) Derivatives

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a wide array of substituted derivatives.

Hantzsch Thiazole Synthesis and its Modifications

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a prominent and widely utilized method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide. synarchive.comwikipedia.org For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide (B46855). wikipedia.org The reaction mechanism begins with the sulfur of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. This is followed by tautomerization and a subsequent intramolecular nucleophilic attack by the imine nitrogen on the carbonyl carbon, which after dehydration, forms the thiazole ring. youtube.com

Over the years, numerous modifications have expanded the scope and utility of the Hantzsch synthesis. nih.gov These include the use of various catalysts, alternative reaction conditions such as microwave irradiation or solvent-free preparations, and multi-component one-pot procedures to enhance efficiency and yield. mdpi.comresearchgate.netnih.gov For example, an efficient, environmentally friendly method has been developed for synthesizing new Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst under ultrasonic irradiation or conventional heating. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Halocarbonyl Compound | Thioamide Source | Product | Reference |

|---|---|---|---|

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | wikipedia.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Thiazole Derivative | mdpi.comresearchgate.net |

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles. This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgwikipedia.org The process is typically conducted under mild conditions, often at room temperature. wikipedia.org The mechanism, when using an α-aminonitrile and carbon disulfide, starts with the nucleophilic attack of the nitrogen from the α-aminonitrile on the carbon of the carbon disulfide. wikipedia.org This initial step leads to the formation of a dithiocarbamate (B8719985) intermediate which then cyclizes to form the 5-aminothiazole ring. The substituents at the 2nd and 4th positions of the thiazole ring can be varied by choosing different starting materials. wikipedia.org

Herz Synthesis

The Herz synthesis is another method that can be used to access thiazole precursors. While not a direct synthesis of the thiazole ring itself in one step, it is crucial for preparing 2-aminothiolates. These intermediates can then be acylated to form the thiazole ring. wikipedia.org

Synthesis from Thioamides and α-Halocarbonyl Compounds

This method is the foundational reaction of the Hantzsch thiazole synthesis, as detailed in section 2.1.1. nih.gov The reaction between a thioamide and an α-halocarbonyl compound is one of the most popular and versatile approaches for constructing a thiazole system. researchgate.netcapes.gov.br The sulfur atom from the thioamide displaces the halide from the α-halocarbonyl compound, and subsequent cyclization via attack of the nitrogen on the carbonyl group yields the thiazole heterocycle. youtube.com The versatility of this method allows for the synthesis of a wide range of thiazole derivatives by varying the substituents on both the thioamide and the α-halocarbonyl reactants. researchgate.net

Synthetic Strategies for 5-Bromo-2-(methylsulfonyl)thiazole

The synthesis of this compound involves the introduction of both a methylsulfonyl group at the 2-position and a bromine atom at the 5-position of the thiazole ring.

Direct Bromination Approaches

The bromination of the thiazole ring is a key step in synthesizing brominated thiazole derivatives. The position of electrophilic substitution on the thiazole ring is influenced by the existing substituents. pharmaguideline.com The C5 position is generally electron-rich and thus favored for electrophilic attack, unless a strongly activating group directs the substitution elsewhere. pharmaguideline.com

For the synthesis of this compound, a direct bromination approach would likely involve the electrophilic bromination of a precursor, 2-(methylsulfonyl)thiazole. The methylsulfonyl group at the C2 position is strongly electron-withdrawing, which deactivates the thiazole ring towards electrophilic substitution. However, this deactivation is most pronounced at the C4 position, further favoring substitution at the C5 position. Studies on the bromination of various thiazole derivatives have shown that the 5-position is preferentially brominated. researchgate.net

The synthesis of the full family of bromothiazoles has been systematically studied, often employing sequential bromination and debromination steps to achieve the desired substitution pattern. lookchem.comnih.gov Reagents like N-bromosuccinimide (NBS) are often used as a source of electrophilic bromine, providing a milder alternative to elemental bromine. lookchem.com Therefore, treating 2-(methylsulfonyl)thiazole with a suitable brominating agent like NBS would be a logical synthetic route to obtain this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dimethylthiazole |

| Chloroacetone |

| Thioacetamide |

| 5-Aminothiazole |

| Carbon disulfide |

| 2-Aminothiolate |

| N-bromosuccinimide |

| 2-(Methylsulfonyl)thiazole |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| Thiourea |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones |

Introduction of the Methylsulfonyl Group

The introduction of the methylsulfonyl group onto the thiazole ring is a key step in the synthesis of the target compound. This functional group is a strong electron-withdrawing group, which significantly influences the reactivity of the thiazole ring. One common strategy does not involve the direct installation of the methylsulfonyl group onto a pre-existing thiazole ring, but rather the construction of the thiazole ring from a precursor already bearing the methylsulfonyl moiety.

For instance, a synthetic approach can start with a compound like (4'-Methylsulfonyl) acetophenone. This starting material can be reacted with thiosemicarbazide, followed by cyclization with an appropriate α-haloketone to form the thiazole ring. This method results in a thiazole derivative where the methylsulfonyl group is part of a phenyl substituent, rather than being directly attached to the thiazole ring. nih.govnih.gov

A more direct approach involves the oxidation of a corresponding 2-methylthiothiazole. The thioether is a precursor to the sulfone, and its oxidation, typically with a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can yield the desired methylsulfonyl group. This oxidation transforms the electron-donating thioether into the strongly electron-withdrawing sulfone.

Multi-step Synthetic Schemes

The synthesis of this compound is typically achieved through a multi-step process. A plausible synthetic route begins with the formation of a substituted thiazole, followed by sequential functionalization.

A general and widely used method for constructing the thiazole core is the Hantzsch thiazole synthesis. wikipedia.org This involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target compound, this could involve reacting a suitable thioamide with a dihalogenated carbonyl compound, followed by oxidation and bromination steps.

A more specific multi-step synthesis could be envisioned as follows:

Hantzsch Thiazole Synthesis : Reaction of thioacetamide with an appropriate α-haloketone to form a 2-methylthiazole (B1294427) derivative. nih.gov

Oxidation : The resulting 2-methylthiazole can be oxidized to introduce the methylsulfonyl group at the 2-position.

Bromination : The final step is the regioselective bromination of the thiazole ring at the 5-position. Electrophilic bromination of thiazoles often occurs at the C5 position, especially if the C2 position is occupied by an electron-withdrawing group. nih.govpharmaguideline.com

Another reported multi-step synthesis for similar compounds involves the cyclization of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide. The resulting 2-methyl-4-arylthiazole is then subjected to sequential bromination, first at the 5-position of the thiazole ring using N-bromosuccinimide (NBS) via an electrophilic substitution mechanism, and then at the benzylic methyl group. nih.gov

Catalytic Approaches in Thiazole Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce environmental impact. Several catalytic approaches have been developed for the synthesis of the thiazole core. bepls.com

Copper-Catalyzed Synthesis : Copper catalysts have been employed for the direct arylation of heterocycle C-H bonds, which could be a potential route to functionalized thiazoles. pharmaguideline.com

Chemoenzymatic Synthesis : A novel one-pot, multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. This method offers high yields under mild conditions. nih.gov

Metal-Free Catalysis : Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with thioamides or thioureas to produce 2,4-disubstituted thiazoles. pharmaguideline.com

These catalytic methods are generally applicable to the formation of the thiazole ring, which is a core component of this compound.

Derivatization of this compound

The presence of two key functional groups, the bromine atom at the 5-position and the methylsulfonyl group at the 2-position, makes this compound a versatile scaffold for further chemical modifications.

Nucleophilic Displacement of the Bromine Atom

The bromine atom at the 5-position of the thiazole ring is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the methylsulfonyl group at the 2-position further activates the ring towards nucleophilic attack.

The reactivity of halogens on the thiazole ring towards nucleophiles is well-documented. pharmaguideline.com The C5-bromine atom is known to be the most reactive in polybrominated thiazoles. researchgate.net This allows for the selective introduction of a variety of nucleophiles at this position.

Table 1: Potential Nucleophilic Substitution Reactions at C5

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Alkylamines, Arylamines | 5-Aminothiazole derivatives |

| Thiols | Thiophenol, Alkylthiols | 5-Thioetherthiazole derivatives |

| Alkoxides | Sodium methoxide | 5-Alkoxythiazole derivatives |

For example, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a nucleophilic aromatic substitution to yield 5-aryloxy-1,2,3-triazines, a reaction pathway that is analogous to what would be expected for this compound. researchgate.net

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group at the 2-position of the thiazole ring is also a key reactive site. Heteroaryl sulfones, including 2-sulfonylpyrimidines and 2-methylsulfonylbenzothiazole, are known to act as electrophiles in SNAr reactions, where the sulfonyl group itself is the leaving group. nih.govacs.org This reactivity is particularly notable with soft nucleophiles like thiols.

The reactivity of the 2-methylsulfonyl group can be tuned by the substituents on the heterocyclic ring. Electron-withdrawing groups on the ring enhance the leaving group ability of the sulfonyl moiety, while electron-donating groups can deactivate it. nih.govacs.org In the case of this compound, the bromine atom would further enhance the electrophilicity of the C2 position.

Table 2: Potential Reactions at the Methylsulfonyl Group

| Reagent Type | Reaction Type | Product Type |

|---|---|---|

| Thiols (e.g., Cysteine) | Nucleophilic Substitution | 2-Thioetherthiazole derivatives |

Studies on 2-sulfonylpyrimidines have shown that they react rapidly with cysteine to form stable S-heteroarylated adducts at neutral pH. nih.govacs.org A similar reactivity profile would be anticipated for this compound.

Modifications of the Thiazole Ring System

Beyond the displacement of the bromo and methylsulfonyl groups, the thiazole ring itself can undergo further modifications.

Metal-Halogen Exchange : The bromine atom at the 5-position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium at low temperatures. This generates a 5-lithiated thiazole intermediate, which can then be quenched with various electrophiles to introduce new functional groups at the C5 position. wikipedia.orgresearchgate.net

Deprotonation : While the C5 proton is absent in the title compound, in related thiazoles, the proton at the C2 position can be removed by strong bases. wikipedia.org

Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, although this often requires high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org

Ring Opening and Rearrangement : Under certain conditions, such as reaction with dimethylformamide-dimethylacetal (DMF-DMA), substituted thiazoles can undergo formylation followed by a reversible opening of the thiazole ring, leading to rearranged products. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, provides unambiguous evidence for the connectivity and chemical environment of atoms within 5-Bromo-2-(methylsulfonyl)thiazole.

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are expected.

Methyl Carbon (-SO₂CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, typically around δ 40-45 ppm. nih.gov

Thiazole (B1198619) Ring Carbons:

C2: This carbon is directly attached to two heteroatoms (N and S) and the electron-withdrawing methylsulfonyl group. This environment causes significant deshielding, leading to a signal in the highly downfield region, likely above δ 165 ppm. nih.gov

C4: This carbon is bonded to a proton and is situated between the bromine and sulfur atoms. Its resonance is expected in the aromatic region, typically around δ 120-130 ppm.

C5: The carbon atom bearing the bromine atom (C5) is significantly deshielded by the halogen. In bromo-substituted aromatic and heterocyclic systems, the carbon directly attached to the bromine often resonates at a lower field than its non-brominated counterpart, with an expected shift in the range of δ 100-115 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -SO₂CH₃ | ~42 |

| C2-Thiazole | ~168 |

| C4-Thiazole | ~125 |

| C5-Thiazole | ~110 |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation

To unambiguously confirm the assignments of the ¹H and ¹³C NMR spectra and thus the structure of this compound, two-dimensional (2D) NMR experiments are employed. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the thiazole H-4 proton signal (~8.0 ppm) to the C4 carbon signal (~125 ppm) and another cross-peak connecting the methyl protons (~3.3 ppm) to the methyl carbon (~42 ppm). This confirms the C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, an HMBC spectrum would be crucial. It would be expected to show a correlation between the methyl protons (-CH₃) and the C2 carbon of the thiazole ring, confirming the attachment of the methylsulfonyl group at the C2 position. Additionally, the H-4 proton should show correlations to both the C2 and C5 carbons, definitively placing the proton at the C4 position between the two substituted carbons.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In the case of this compound, the ¹H NMR spectrum contains only singlets, so a COSY spectrum would show no off-diagonal cross-peaks, confirming the electronic isolation of the different proton environments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. lcms.czchemrxiv.org The molecular formula for this compound is C₄H₄BrNO₂S₂. HRMS analysis measures the mass with enough precision (typically to four or five decimal places) to distinguish between compounds with the same nominal mass but different elemental formulas.

The expected exact masses for common adducts of this compound are listed below. The observation of these ions in an HRMS spectrum provides strong evidence for the compound's identity and elemental formula.

**Table 3: Predicted HRMS Data for this compound (C₄H₄BrNO₂S₂)

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₄H₅⁷⁹Br¹⁴N¹⁶O₂³²S₂]⁺ | 241.8997 |

| [M+H]⁺ | [C₄H₅⁸¹Br¹⁴N¹⁶O₂³²S₂]⁺ | 243.8977 |

| [M+Na]⁺ | [C₄H₄⁷⁹Br¹⁴N¹⁶NaO₂³²S₂]⁺ | 263.8817 |

| [M+Na]⁺ | [C₄H₄⁸¹Br¹⁴N¹⁶NaO₂³²S₂]⁺ | 265.8796 |

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 m/z units.

LC-MS and GC-MS Applications in Purity and Identification

Hyphenated chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for the separation, identification, and purity assessment of synthesized compounds. nih.govresearchgate.net

Purity Assessment: In both LC-MS and GC-MS, the sample is first passed through a chromatographic column that separates the main compound from any impurities, starting materials, or byproducts. fishersci.com The eluting compounds are then detected by the mass spectrometer. The resulting chromatogram will show a major peak corresponding to this compound at a specific retention time. The presence of other peaks would indicate impurities. The area under each peak is proportional to the amount of the compound, allowing for a quantitative assessment of purity.

Identification: The mass spectrometer provides a mass spectrum for each peak in the chromatogram. The spectrum for the main peak should correspond to the molecular weight of this compound (nominal mass 242 g/mol for ⁷⁹Br isotope) and exhibit the characteristic bromine isotopic pattern. sigmaaldrich.com This combination of a specific retention time and a confirmatory mass spectrum provides a high degree of confidence in the compound's identification. researchgate.net These techniques are particularly useful for monitoring the progress of a chemical reaction and for quality control of the final product.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific experimental FTIR spectra for this compound are not documented in the surveyed scientific literature. However, analysis of related thiazole and sulfonyl-containing compounds allows for a theoretical prediction of its principal absorption bands. Key vibrational modes would be expected from the thiazole ring, the C-Br bond, and the methylsulfonyl group (SO₂). For instance, studies on other thiazole derivatives show characteristic C=N and C=C stretching vibrations within the ring. nih.gov The methylsulfonyl group would be expected to exhibit strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman Spectroscopy

As with FTIR data, no specific Raman spectroscopic studies for this compound have been found in the public domain. Raman spectroscopy would be a valuable complementary technique to FTIR, particularly for observing the vibrations of the thiazole ring and the C-S bonds, which often yield strong Raman signals.

X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

Without single-crystal X-ray diffraction data, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. Such an analysis would provide critical insights into how the molecules arrange themselves in a crystal lattice, governed by non-covalent interactions such as halogen bonding (involving the bromine atom), hydrogen bonding, and dipole-dipole interactions originating from the polar methylsulfonyl group.

Computational Chemistry and Modeling

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by the principles of quantum mechanics.

The electronic structure of 5-Bromo-2-(methylsulfonyl)thiazole is significantly influenced by its substituent groups. The thiazole (B1198619) ring itself is an aromatic heterocycle with delocalized π-electrons. researchgate.net The methylsulfonyl group (-SO₂CH₃) at position 2 is strongly electron-withdrawing, which decreases the electron density of the thiazole ring. This effect, combined with the electronegative bromine atom at position 5, renders the heterocyclic core electron-deficient.

Computational studies on similar benzothiazole (B30560) structures show that the thiazole ring exhibits significant π-electron delocalization, though typically less than an attached benzene (B151609) ring. researchgate.net For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would likely show that the HOMO is distributed across the thiazole ring, while the LUMO is lowered in energy by the electron-withdrawing sulfonyl group, making the molecule a good electron acceptor. The significant electronegativity of the bromine atom further modulates the electronic landscape.

The electronic structure dictates the molecule's reactivity. The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the thiazole ring, particularly at the 5-position where the bromine atom is located. vulcanchem.com The bromine atom acts as an excellent leaving group, making this position highly susceptible to nucleophilic substitution reactions. vulcanchem.com

Computational models can predict the pathways for such reactions. Various nucleophiles, including amines, thiols, and alkoxides, can displace the bromine atom to yield a diverse range of 5-substituted-2-(methylsulfonyl)thiazole derivatives. vulcanchem.com These transformations are crucial for generating libraries of compounds for further study in medicinal chemistry. vulcanchem.com

Table 1: Predicted Nucleophilic Substitution Reactions

| Nucleophile Type | Example Reagents | Probable Products |

|---|---|---|

| Amines | Morpholine, Piperidine | 5-Amino-2-(methylsulfonyl)thiazoles |

| Thiols | Sodium thiophenolate | 5-Thioether-2-(methylsulfonyl)thiazoles |

| Alkoxides | Sodium methoxide | 5-Alkoxy-2-(methylsulfonyl)thiazoles |

| Carbon nucleophiles | Boronic acids, Organometallics | 5-Aryl/alkyl-2-(methylsulfonyl)thiazoles |

This table is based on reactivity patterns described for the compound. vulcanchem.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to predict the binding affinity and mode of action.

While specific docking studies on this compound are not widely published, research on structurally related thiazole derivatives provides significant insight into its potential as a ligand for various biological targets. Derivatives of bromo-thiazoles have been investigated as inhibitors of several enzymes.

For example, molecular docking studies of other substituted thiazoles have shown that the thiazole ring can be strongly involved in noncovalent interactions within protein active sites, such as forming sulfur bonds and arene-H bonds with amino acid residues. nih.gov In studies on tubulin inhibitors, the thiazole moiety was shown to interact with residues like AsnB249 and AsnA101. nih.gov Similarly, 5-bromo-thiazole analogs have been docked into the DNA topoisomerase I binding site, where the molecule stacks with DNA base pairs. nih.gov In other cases, brominated benzimidazole (B57391) derivatives, which share structural similarities, have shown hydrogen bonding with residues like His111 and Gln181 in the active site of α-glucosidase. researchgate.net

The binding free energies for these related compounds, a measure of binding affinity, have been reported in ranges that suggest potent inhibition, often exceeding that of reference drugs. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Thiazole Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 2,4-disubstituted thiazoles | Tubulin | AsnB249, AsnA101 | -13.88 to -14.50 |

| 5-bromo-thiazole stilbene (B7821643) analogs | DNA Topoisomerase I | DNA base pairs (π-π stacking) | Not specified |

| 5-bromo-2-aryl benzimidazoles | α-glucosidase | His111, Gln181 | Not specified (focus on interactions) |

Data synthesized from studies on related compound classes. nih.govnih.govresearchgate.net

Insights from molecular docking are instrumental in the rational design of new, more potent derivatives. By understanding the specific interactions between a thiazole-based ligand and its protein target, medicinal chemists can modify the parent structure to enhance binding affinity and selectivity.

For instance, if docking studies reveal a nearby hydrophobic pocket in the enzyme's active site, a lipophilic group could be added to the thiazole scaffold to improve interactions. The bromine at the 5-position of this compound serves as a convenient synthetic handle for such modifications. vulcanchem.com This approach has been successfully used to develop novel thiazole derivatives as potential anticancer agents and enzyme inhibitors. nih.govnih.gov The goal is to create new molecules with optimized interactions, leading to improved biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been successfully applied to classes of compounds that include the thiazole scaffold. nih.govresearchgate.net In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of related thiazole derivatives. These descriptors are then correlated with their experimentally measured biological activity, such as IC₅₀ values, using statistical methods like multiple linear regression. researchgate.net

For example, a 2D-QSAR study on a series of 59 thiazole derivatives acting as 5-lipoxygenase inhibitors generated a model with a good correlation coefficient (R² = 0.626), indicating a statistically significant relationship between the structural features and inhibitory activity. researchgate.net Similarly, QSAR models have been developed for thiazol-benzimidazole hybrids as EGFR inhibitors, which aids in predicting the potency of newly designed compounds before their synthesis. nih.gov

These models allow researchers to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of compounds with the highest predicted efficacy and saving significant time and resources. researchgate.net

Development of Predictive Models for Biological Activity

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound are not extensively documented in public literature, the development of such models for the broader class of thiazole derivatives is a well-established practice. laccei.orgnih.gov These models are crucial for predicting the biological activity of new compounds, thereby streamlining the drug discovery process.

Predictive models for thiazole derivatives, often targeting anti-inflammatory or antimicrobial activities, are typically built using machine learning techniques like linear regression. laccei.orgresearchgate.net A series of related compounds with known biological activities (e.g., IC₅₀ values) is used as a training set. laccei.org For each compound, a set of molecular descriptors is calculated, which quantify various aspects of the molecule's structure and properties. These descriptors are then used to create a mathematical model that correlates the structural features with the observed biological activity. nih.gov

The predictive power of these QSAR models is assessed through statistical metrics such as the correlation coefficient (R²) and by using an external test set of compounds not included in the model's creation. laccei.org For instance, a 2D-QSAR model developed for a series of 59 thiazole derivatives acting as 5-lipoxygenase (5-LOX) inhibitors showed a good correlation coefficient of 0.626 and a test set prediction coefficient of 0.621. laccei.org Such models can guide the synthesis of new derivatives with potentially improved activity. researchgate.net

Relevant molecular descriptors for building a QSAR model for this compound and its analogs would include electronic, steric, and thermodynamic parameters. nih.gov

Table 1: Potentially Relevant Molecular Descriptors for QSAR Modeling

| Descriptor Type | Examples | Potential Relevance for this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges | The electron-withdrawing methylsulfonyl group and the electronegative bromine atom significantly influence the electronic landscape, which is critical for receptor interactions. vulcanchem.comdntb.gov.ua |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | The size and shape of the molecule and its substituents determine how well it fits into a biological target's binding site. nih.gov |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | These descriptors relate to the stability and reactivity of the compound. nih.gov |

| Lipophilicity | LogP | Predicts the compound's solubility and ability to cross biological membranes, influencing its pharmacokinetic profile. vulcanchem.com |

Identification of Key Structural Features for Desired Properties

The biological activity of this compound is intrinsically linked to its specific structural components. Structure-activity relationship (SAR) studies on this and related compounds help to identify the key features responsible for its chemical reactivity and potential therapeutic effects. vulcanchem.comnih.gov

The core of the molecule is the thiazole ring , a five-membered heterocycle containing both sulfur and nitrogen. This ring system is a common scaffold in many FDA-approved drugs and biologically active compounds, valued for its relative rigidity and diverse chemical functionality. vulcanchem.comnih.govmdpi.com

The methylsulfonyl group (-SO₂CH₃) at the 2-position is a critical feature. As a strong electron-withdrawing group, it significantly influences the electronic properties of the thiazole ring, enhancing its reactivity. vulcanchem.com In studies on related compounds, the methylsulfonyl group has been identified as important for the inhibition of enzymes like carbonic anhydrase. nih.gov

The bromine atom at the 5-position is another key determinant of the molecule's properties. Bromine is an electronegative and lipophilic atom that can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. vulcanchem.com Furthermore, the C5-Br bond can serve as a reactive handle, with bromine acting as a good leaving group in nucleophilic substitution reactions, making the compound a valuable intermediate for synthetic chemistry. vulcanchem.com SAR studies on other thiazole series have shown that bromo-substitution can lead to potent biological activity, such as enhanced antifungal effects. nih.gov

Comparing this compound to its structural analogs further clarifies the importance of each functional group.

Table 2: Comparison of this compound with Structural Analogs

| Compound | Structural Difference from Target Compound | Impact on Properties/Activity |

| This compound | (Reference Compound) | Electron-withdrawing sulfonyl group, reactive bromine atom. vulcanchem.com |

| 5-Bromo-2-methylthiazole | Methyl group instead of methylsulfonyl at C2. nih.gov | Significantly different electronic properties; the methyl group is electron-donating, reducing the reactivity of the thiazole ring compared to the sulfonyl group. vulcanchem.com |

| Thiazole-methylsulfonyl derivatives (general) | Varied substituents at other positions. nih.gov | The combination of the thiazole ring and the methylsulfonyl group is considered important for carbonic anhydrase inhibition. nih.gov |

| 2,5-Disubstituted Thiazoles | Varied hydrophobic moieties at C2 and other groups at C5. | SAR studies indicate that a nonpolar, hydrophobic moiety at position 2 can be beneficial for antibacterial activity against MRSA strains. nih.gov |

These comparisons underscore how the specific combination of the thiazole scaffold, the 5-bromo substituent, and the 2-methylsulfonyl group endows the molecule with a unique profile of reactivity and potential biological activity. vulcanchem.com

Conformation Analysis and Conformational Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of this compound and how it might interact with biological targets. While the thiazole ring itself is largely planar and rigid, rotation around single bonds allows the molecule to adopt various conformations. vulcanchem.comdergipark.org.tr The most significant conformational flexibility in this molecule arises from the rotation of the methylsulfonyl group relative to the thiazole ring.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this. dergipark.org.triu.edu.sa By systematically rotating the dihedral angles of interest—in this case, primarily the C2-S-C(methyl) and N3-C2-S-O angles—a potential energy surface can be mapped. This map reveals the low-energy, stable conformations (conformers) and the energy barriers between them. dergipark.org.tr For example, a conformational analysis of the related thiazole-5-carboxylic acid using DFT at the B3LYP/6-311++G(d,p) level identified four distinct conformers and calculated their relative energies. dergipark.org.tr

For this compound, the analysis would focus on the torsion angle involving the bond between the thiazole C2 atom and the sulfur atom of the methylsulfonyl group. Different orientations of the oxygen atoms and the methyl group relative to the thiazole plane would result in different conformers with varying steric and electronic properties. The relative energies of these conformers determine their population at equilibrium. The most stable conformer is the one with the lowest energy, which is the most likely to be observed experimentally. iu.edu.sa

Table 3: Hypothetical Conformational Landscape of this compound

| Conformer | Dihedral Angle (N3-C2-S-O) | Relative Energy (kJ/mol) | Key Features |

| Conformer A | ~60° | 0 (Global Minimum) | Staggered conformation, minimizing steric hindrance between the sulfonyl oxygens and the thiazole ring atoms. |

| Conformer B | ~180° | > 0 | A higher energy, potentially eclipsed or partially eclipsed conformation. |

| Conformer C | ~0° | Highest | Eclipsed conformation with significant steric clash, representing a rotational energy barrier. |

This table is a hypothetical representation based on typical conformational analyses of similar molecules.

The results of such a conformational analysis, including the geometries and relative stabilities of different conformers, are crucial for molecular docking studies. Accurately predicting how the molecule fits into a protein's active site requires using the correct low-energy conformation, which in turn allows for a more accurate prediction of binding affinity and biological activity. dntb.gov.ua

Applications in Medicinal Chemistry and Biological Sciences

Thiazole (B1198619) Derivatives as Therapeutic Agents

The thiazole moiety is a fundamental framework in the development of therapeutic agents, with many natural and synthetic derivatives exhibiting significant biological activities. jchemrev.comresearchgate.net The presence of nitrogen and sulfur heteroatoms in the thiazole ring plays a crucial role in its ability to bind to the active sites of enzymes and receptors, thereby modulating their function. researchgate.net This has led to extensive research into their potential as antimicrobial, anticancer, and anti-inflammatory drugs. globalresearchonline.netmdpi.comresearchgate.net

Thiazole derivatives are a well-established class of compounds with potent antimicrobial properties. researchgate.net The rise of antimicrobial resistance has created a pressing need for novel drugs, and the thiazole scaffold is being actively investigated to meet this challenge. jchemrev.comresearchgate.net These compounds have demonstrated efficacy against a wide range of pathogens, including bacteria, fungi, and viruses. jchemrev.com

Thiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The mechanism of action for some thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and ecKASIII (FabH), which are necessary for DNA replication and fatty acid synthesis, respectively. nih.gov

Various studies have highlighted the effectiveness of different thiazole derivatives. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. jchemrev.com Another study found that specific pyridinyl thiazole ligands were effective against a range of bacteria, including Bacillus subtilis and Pseudomonas aeruginosa. jchemrev.com The introduction of different substituents onto the thiazole ring allows for the modulation of antibacterial potency and spectrum. mdpi.com For example, Trichloro phenyl thiazole molecules have shown a significant inhibitory effect against organisms such as Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, and Pseudomonas fluorescens. mdpi.com Similarly, benzothiazole (B30560) ethyl urea derivatives have shown broad-spectrum activity with low Minimum Inhibitory Concentration (MIC) values against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound | Target Organism | Activity (MIC/IC50) |

|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus, E. coli | MIC = 16.1 µM jchemrev.com |

| Pyridinyl thiazole ligand (55) | S. aureus, E. coli | MIC = 50 µg/mL, 200 µg/mL jchemrev.com |

| 3-carbonitrile derivative (37c) | Gram-positive/negative bacteria | MIC = 46.9 - 93.7 µg/mL jchemrev.com |

| Benzothiazole ethyl urea (3a) | S. pneumoniae, S. epidermidis | MIC = 0.008 µg/mL, 0.03 µg/mL nih.gov |

The antifungal potential of thiazole derivatives is well-documented, with many compounds showing efficacy comparable to established drugs like fluconazole and ketoconazole. jchemrev.com They are particularly effective against various species of Candida, a common cause of fungal infections in humans. jchemrev.comnih.gov

Research has shown that certain hydrazine-thiazole derivatives exhibit potent antifungal activity against clinically significant Candida, Cryptococcus, and Paracoccidioides brasiliensis species, with MIC values ranging from 0.45 to 31.2 µM. jchemrev.com A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values as low as 0.008 µg/mL. nih.govresearchgate.net The high lipophilicity of these derivatives is believed to contribute to their potent antifungal effect. nih.govnih.gov The mechanism of action for some of these compounds may involve disruption of the fungal cell wall or cell membrane structure. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43b) | A. niger | MIC = 16.2 µM jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43d) | C. albicans | MIC = 15.3 µM jchemrev.com |

| 3-carbonitrile derivative (37c) | Various fungi | MIC = 5.8 - 7.8 µg/mL jchemrev.com |

Thiazole derivatives have emerged as a promising class of antiviral agents, demonstrating inhibitory activity against a wide array of viruses. nih.gov These include influenza viruses, coronaviruses, hepatitis B and C (HBV/HCV), and human immunodeficiency viruses (HIV). nih.govtandfonline.comtandfonline.com The drug Ritonavir, which contains a thiazole moiety, is a well-known protease inhibitor used in the treatment of HIV/AIDS. jchemrev.comnih.gov

Studies have identified specific thiazole derivatives with potent antiviral effects. For instance, a series of benzo[d]thiazole derivatives showed high activity against H1N1 and H3N2 influenza A viruses, with EC50 values as low as 2.3 µM. tandfonline.com Other thiazole-containing compounds have demonstrated significant activity against influenza A with IC50 values down to 0.289 µM. tandfonline.com A compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir and amantadine. nih.gov

Table 3: Antiviral Activity of Selected Thiazole Derivatives

| Compound | Target Virus | Activity (IC50/EC50) |

|---|---|---|

| Thiazole derivative (51) | Influenza H1N1 | IC50 = 13.06 µM tandfonline.com |

| Thiazole derivative (52) | Influenza H3N2 | IC50 = 14.97 µM tandfonline.com |

| Benzo[d]thiazole derivative (68) | Influenza H3N2 | EC50 = 2.3 µM tandfonline.com |

| Benzo[d]thiazole derivative (69) | Influenza H1N1 | EC50 = 3.9 µM tandfonline.com |

The thiazole scaffold is a key structural component in a multitude of compounds being investigated for their anticancer properties. nih.govmdpi.comresearchgate.net Several thiazole-containing drugs, such as Dasatinib, are already in clinical use. researchgate.netjpionline.org These derivatives exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of microtubule formation, and inhibition of key signaling pathways like PI3K/AkT/mTOR that are crucial for cancer cell growth and survival. nih.gov

A novel series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization, a critical process for cell division. nih.gov One compound from this series, designated 5b, was particularly potent against MCF-7 (breast) and A549 (lung) cancer cell lines, with IC50 values of 0.48 µM and 0.97 µM, respectively. nih.gov Other studies have synthesized thiazole derivatives that showed significant growth inhibitory effects against a panel of approximately 66 human tumor cell lines. tandfonline.com For example, compound 4c, a thiadiazine-based thiazole derivative, exhibited potent antiproliferative activity against MCF-7 and HepG2 (liver) cancer cells with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com Thiazole-based compounds have also been shown to induce apoptosis in cervical (HeLa), breast (MCF-7), and colorectal (HT-29) cancer cell lines. tandfonline.com

Table 4: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast), A549 (Lung) | 0.48 µM, 0.97 µM nih.gov |

| 4-methylthiazole derivative (2f) | MCF-7 (Breast) | 7.7 µM tandfonline.com |

| 4-methylthiazole derivative (2i) | Hela (Cervical) | 12.3 µM tandfonline.com |

| Thiazole derivative (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 µM, 7.26 µM mdpi.com |

Thiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. wisdomlib.orgnih.govnih.gov Their mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. researchgate.net

In preclinical studies, synthesized thiazole derivatives have shown a significant reduction in paw edema in animal models of inflammation. wisdomlib.org For instance, compounds designated as 3c and 3d achieved up to 44% and 41% inhibition, respectively, in the carrageenan-induced edema test. wisdomlib.org Certain 4-arylthiazole acetic acid and 2-aminothiazole derivatives have also been found to strongly suppress paw edema formation. nih.gov Furthermore, some benzothiazole derivatives have exhibited potent anti-inflammatory and analgesic activities comparable to the reference drug celecoxib. nih.gov For example, compound 17c inhibited carrageenan-induced rat paw edema by up to 80% after 3 hours. nih.gov These findings suggest that thiazole-based compounds could be developed as effective alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.orgnih.gov

Table 5: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound | Assay / Model | Activity (% Inhibition) |

|---|---|---|

| Thiazole derivative (3c) | Carrageenan-induced paw edema | Up to 44% wisdomlib.org |

| Thiazole derivative (3d) | Carrageenan-induced paw edema | Up to 41% wisdomlib.org |

| Benzothiazole derivative (17c) | Carrageenan-induced paw edema (3h) | 80% nih.gov |

| Benzothiazole derivative (17i) | Carrageenan-induced paw edema (3h) | 78% nih.gov |

Enzyme Inhibition Studies

Derivatives of the 5-Bromo-2-(methylsulfonyl)thiazole scaffold have been investigated for their inhibitory effects on several key enzymes implicated in various physiological and pathological processes.

Thiazole and its derivatives are recognized for their potential to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Studies on a series of thiazole-methylsulfonyl derivatives have demonstrated their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). For a series of 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substitutedphenyl)thiazole compounds, the half-maximal inhibitory concentration (IC50) values were determined. The IC50 values for hCA I inhibition ranged from 39.38 µM to 198.04 µM, while for hCA II, the range was 39.16 µM to 86.64 µM. acs.orgnih.gov In comparison, the standard carbonic anhydrase inhibitor acetazolamide (AAZ) exhibited IC50 values of 18.11 µM for hCA I and 20.65 µM for hCA II. acs.orgnih.gov

Specifically, compound 2a (where the substituted phenyl is unsubstituted) showed the highest inhibitory potential against hCA I with an IC50 of 39.38 μM. acs.orgresearchgate.net For hCA II, compound 2h (with a 4-nitrophenyl substituent) was the most potent, with an IC50 of 38.50 μM. acs.orgresearchgate.net These findings indicate that while these thiazole-methylsulfonyl derivatives are less potent than acetazolamide, they possess a notable inhibitory potential against these carbonic anhydrase isoforms. acs.org The methyl sulfonyl group, in conjunction with the thiazole ring, is considered important for this inhibitory activity. nih.gov Further research on benzothiazole-5- and 6-sulfonamides has also highlighted that halogenated derivatives, including bromo-substituted compounds, can act as effective inhibitors of various CA isoforms, including hCA I, II, VII, and IX. nih.gov

| Compound | Substituent on Phenyl Ring | hCA I IC50 (µM) | hCA II IC50 (µM) |

|---|---|---|---|

| 2a | H | 39.38 | - |

| 2h | 4-NO2 | - | 38.50 |

| Acetazolamide (Standard) | - | 18.11 | 20.65 |

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process through their role in prostaglandin synthesis. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov The 2-(methylsulfonyl)thiazole scaffold is a component of molecules designed as selective COX-2 inhibitors.

The methylsulfonyl group is a critical pharmacophore that contributes to the selective inhibition of COX-2. acs.org Structure-activity relationship studies have shown that the presence of a SO2CH3 group on a phenyl ring attached to a heterocyclic core, such as thiazole, is a common feature in many selective COX-2 inhibitors. nih.gov This moiety is believed to interact with a secondary pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.

Research on 3,4-disubstituted thiazole hybrids has demonstrated that substitutions on the phenyl moiety at the 4-position of the thiazole ring influence COX-2 inhibitory activity. tandfonline.com The introduction of a lipophilic bromo substituent at the para position of this phenyl ring has been shown to increase COX-2 inhibitory activity and selectivity. tandfonline.com This suggests that a 5-bromo substitution on the thiazole ring itself could similarly influence the binding affinity and selectivity for COX-2. The combination of a thiazole ring with a methylsulfonylphenyl group creates a scaffold with the potential for potent and selective COX-2 inhibition. acs.org

| Compound Class | Key Structural Features | Effect on COX-2 Inhibition |

|---|---|---|

| 3,4-disubstituted thiazole hybrids | Para-bromo substitution on the 4-phenyl ring | Increased activity and selectivity |

| General thiazole derivatives | Methylsulfonylphenyl group | Confers COX-2 selectivity |

The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. acs.org These enzymes are implicated in tumor progression and metastasis, making them attractive therapeutic targets. acs.org

Derivatives of 2-aminomethylene-5-sulfonylthiazole have been identified as potent inhibitors of both LOX and LOXL2. acs.org The incorporation of a thiazole core in these inhibitors has been shown to improve potency towards LOXL2, with evidence suggesting an irreversible binding mode. acs.org Structure-activity relationship studies have indicated that the 2,5-substitution pattern on the thiazole ring is crucial for activity. A 2-aminomethylene-5-sulfonyl thiazole core retains significant inhibitory activity, whereas the corresponding 1,4-thiazole regioisomer is considerably less potent. nih.gov This highlights the importance of the specific arrangement of the substituents on the thiazole ring for effective inhibition of LOX and LOXL2. The development of bi-thiazole derivatives has also led to the discovery of potent and selective LOX inhibitors. nih.gov

Other Biological Activities

Beyond specific enzyme inhibition, the thiazole scaffold is present in compounds with a range of other biological activities. While direct studies on this compound for the following activities are not extensively detailed, the broader class of thiazole derivatives has shown potential in these areas.

Thiazole derivatives have been investigated for their antihypertensive properties. clockss.orgnih.gov Some synthesized thiazole-thiadiazole derivatives have been screened for antihypertensive activity using the tail-cuff method. researchgate.net Additionally, certain thiazole-containing compounds have been reported to possess antiallergic activity. researchgate.netplantarchives.org The thiazole nucleus is also a component of molecules with potential antipsychotic activity, often in hybrid structures with other heterocyclic rings like thiazolidinone. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.

The substitution pattern on the thiazole ring is a critical determinant of the biological activity and selectivity of these compounds.

For carbonic anhydrase inhibition , the nature of the substituent on the thiazolyl ring has been observed to have a discernible effect on the inhibitory profile against different CA isoforms. bohrium.com The presence of halogen atoms, such as bromine, on a benzothiazole scaffold can lead to effective CA inhibitors. nih.gov

In the context of COX inhibition , substitutions on the thiazole ring can significantly modulate activity and selectivity. For instance, the introduction of a methyl group at certain positions can lead to compounds with predominantly COX-1 inhibitory activity, while the loss of LOX activity is also observed. nih.gov Conversely, bulky and lipophilic substituents on the thiazole ring, often in fused systems, tend to result in good COX-2 inhibitory potency. nih.gov Specifically, for 3,4-diarylthiazole derivatives, substitution at the para position of the phenyl moiety at position 4 with a lipophilic bromo group enhances COX-2 inhibitory activity and selectivity. tandfonline.com

Regarding LOX/LOXL2 inhibition , the regiochemistry of substitution on the thiazole ring is paramount. A 2,5-substituted thiazole core is effective, while a 2,4-substituted regioisomer is significantly less active. nih.gov This underscores the precise structural requirements for potent inhibition of these enzymes.

Role of the Bromo and Methylsulfonyl Groups in Pharmacological Profiles

The pharmacological profile of thiazole derivatives is significantly influenced by the nature and position of their substituents. The bromo and methylsulfonyl groups in this compound are critical in modulating the molecule's biological activity.

The bromo group , an electronegative halogen, can enhance the therapeutic efficacy of a compound. For instance, studies on thiazolide derivatives have shown that replacing a nitro-group with a bromo-moiety on the thiazole ring does not impair the drug's antiparasitic efficacy. nih.gov In one study, a bromo-derivative demonstrated effects on parasites similar to the damage induced by the established drug Nitazoxanide, including increased vacuolization of the parasite cytoplasm. nih.gov The presence of a bromine substituent can be a key requirement for eliciting specific biological activities, such as antiproliferative effects. nih.gov

The methylsulfonyl group is also recognized for its importance in biological activity. Research on thiazole-methylsulfonyl derivatives has demonstrated their potential as enzyme inhibitors. Studies have concluded that both the thiazole ring and the methylsulfonyl group are important for carbonic anhydrase enzyme inhibition. nih.gov This dual contribution underscores the significance of the sulfonyl moiety in the design of targeted therapeutic agents.

Design and Synthesis of Analogs for Optimized Activity and Selectivity

The development of analogs is a key strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. This compound serves as a valuable starting point or intermediate for such synthetic endeavors.

The design of novel analogs often involves a molecular hybridization approach, combining the thiazole core with other pharmacologically active motifs to create hybrid compounds with enhanced therapeutic properties. ucl.ac.uk Structure-activity relationship (SAR) analysis guides these modifications; for example, studies have shown that the position and nature of substituents on aromatic rings attached to the thiazole core can significantly impact enzyme inhibition. ucl.ac.uk

The synthesis of these analogs employs multi-step organic reactions. Brominated thiazoles are frequently identified as key intermediates in the preparation of target compounds. nih.govresearchgate.net For instance, a common synthetic route may involve the reaction of a 2-bromoacetophenone derivative with a thiosemicarbazide to form the thiazole ring, which can then be further modified. nih.govresearchgate.net The synthesis of novel 2,4-disubstituted thiazole derivatives often starts from precursor molecules that are brominated to facilitate further reactions and the introduction of diverse functional groups. mdpi.com

Preclinical and Clinical Development Potential

The promising chemical properties and biological activities of this compound and its derivatives highlight their potential for preclinical and clinical development.

In Vitro Efficacy Studies

In vitro studies are crucial for determining the preliminary efficacy of new compounds. Derivatives containing the bromo-thiazole and methylsulfonyl-thiazole scaffolds have demonstrated significant activity in various assays.

For example, bromo-thiazolyl compounds have been assessed for their efficacy against parasitic infections. In one study, a bromo-thiazole derivative was effective against Besnoitia besnoiti tachyzoites grown in Vero cells, with its impact on the parasites being comparable to that of nitazoxanide. nih.gov

Thiazole-methylsulfonyl derivatives have shown promising results as enzyme inhibitors. In vitro assays against human carbonic anhydrase (hCA) isoenzymes I and II revealed significant inhibitory activity, as detailed in the table below. nih.gov

| Compound | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |

| 2a | 39.38 | 39.16 |

| 2b | 198.04 | 86.64 |

| 2d | 129.28 | 65.65 |

| 2f | 111.45 | 58.75 |

| 2h | 50.11 | 42.17 |

| Acetazolamide (Standard) | 18.11 | 20.65 |

| Data sourced from research on thiazole-methylsulfonyl derivatives as carbonic anhydrase inhibitors. nih.gov |

Furthermore, various thiazole derivatives have been evaluated for their antiproliferative activity against human tumor cell lines, with some compounds showing potent inhibition. mdpi.commdpi.com

Potential as Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of more than 18 FDA-approved drugs. nih.govmdpi.com This prevalence establishes compounds like this compound as important pharmaceutical intermediates for the synthesis of complex Active Pharmaceutical Ingredients (APIs). researchgate.net

The reactive nature of the bromine atom makes it an excellent handle for introducing further chemical diversity through various cross-coupling reactions, allowing for the construction of extensive libraries of compounds for high-throughput screening. nih.gov The inherent biological activity of the thiazole and methylsulfonyl groups also suggests that derivatives of this compound could themselves be developed as APIs. nih.gov The versatility of the thiazole scaffold continues to make it a fascinating and fruitful area for the discovery of new and improved pharmacological agents. bohrium.com

Applications in Materials Science and Other Fields

Role as Building Blocks in Organic Synthesis

5-Bromo-2-(methylsulfonyl)thiazole serves as a key intermediate in organic synthesis, primarily due to the synthetic versatility endowed by its functional groups. The bromine atom at the 5-position of the thiazole (B1198619) ring is an excellent leaving group, making the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures from simpler precursors.

The electron-withdrawing nature of the methylsulfonyl group at the 2-position further enhances the reactivity of the C-Br bond, facilitating its participation in several classes of coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the 5-position of the thiazole ring. libretexts.orgnih.gov The general scheme for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the this compound and a terminal alkyne. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgrsc.org This method is instrumental in synthesizing alkynyl-substituted thiazoles, which are important precursors for various pharmaceuticals and organic materials. nih.gov Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired formation of alkyne dimers. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of this compound with a wide array of primary and secondary amines to produce 5-amino-thiazole derivatives. wikipedia.orgresearchgate.net The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the use of various amines under mild conditions. wikipedia.org Research has demonstrated the successful Pd-catalyzed Buchwald-Hartwig amination of 5-bromothiazoles with diarylamines. researchgate.net

The ability of this compound to participate in these and other coupling reactions makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. beilstein-archives.org

Potential in Agrochemicals and Pesticide Development

Thiazole derivatives have long been recognized for their significant contributions to the agrochemical industry, exhibiting a broad spectrum of biological activities. mdpi.com These compounds are integral to the formulation of various pesticides, herbicides, and fungicides designed to protect crops. mdpi.com The structural motif of this compound, combining a halogenated thiazole with a sulfonyl group, suggests its potential as a precursor or active ingredient in novel agrochemicals.

Research into related structures supports this potential. For instance, a European patent application describes 2-(benzyl- and 1H-pyrazol-4-ylmethyl)sulfinyl-thiazole derivatives as effective herbicides and plant growth regulators. chiralen.com This highlights the importance of the sulfinyl/sulfonyl-thiazole scaffold in achieving herbicidal activity. Furthermore, a US patent for 2-sulfanilamido-5-bromothiazoles notes their utility as intermediates in the preparation of fungicides and insecticides.